Chloromethyl 7-chlorononanoate
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Overview
Description
Chloromethyl 7-chlorononanoate is an organic compound with the molecular formula C10H18Cl2O2 and a molecular weight of 241.155 g/mol It belongs to the class of organochlorides, which are characterized by the presence of chlorine atoms attached to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 7-chlorononanoate typically involves the chloromethylation of 7-chlorononanoic acid. The reaction is carried out in the presence of chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether, along with a catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) under mild conditions . The reaction is usually conducted at low temperatures (5-10°C) to ensure high yields and minimize side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 7-chlorononanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group (-CH2Cl) can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Derivatives such as azides, thiocyanates, and ethers.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Reduction Reactions: Hydrocarbons and reduced derivatives.
Scientific Research Applications
Chloromethyl 7-chlorononanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.
Industry: this compound is employed in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Chloromethyl 7-chlorononanoate involves the reactivity of the chloromethyl group. The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Chloromethyl 7-chlorononanoate can be compared with other similar compounds, such as:
Chloromethyl 7-chlorooctanoate: Similar structure but with one less carbon atom in the alkyl chain.
Chloromethyl 7-chlorodecanoate: Similar structure but with one more carbon atom in the alkyl chain.
Chloromethyl 7-chloroundecanoate: Similar structure but with two more carbon atoms in the alkyl chain.
The uniqueness of this compound lies in its specific chain length and the presence of both chloromethyl and chloro groups, which confer distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
80418-76-4 |
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Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
chloromethyl 7-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-9(12)6-4-3-5-7-10(13)14-8-11/h9H,2-8H2,1H3 |
InChI Key |
PYUVKWQQSVOCEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
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